molecular formula C12H15NO2S B15296418 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B15296418
M. Wt: 237.32 g/mol
InChI Key: UQNOHFZKBGBTRM-UHFFFAOYSA-N
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Description

4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-b]pyrrole family, known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alcohols or amines in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Esters or amides.

Scientific Research Applications

4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Lysine-specific demethylases (KDM1A and LSD1).

    Pathways Involved: Inhibition of these demethylases affects the methylation status of histones, thereby regulating gene transcription.

Comparison with Similar Compounds

  • 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Comparison: 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid stands out due to its unique isobutyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogs. These structural differences can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-methyl-4-(2-methylpropyl)thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C12H15NO2S/c1-7(2)6-13-9-4-8(3)16-11(9)5-10(13)12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15)

InChI Key

UQNOHFZKBGBTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=C(N2CC(C)C)C(=O)O

Origin of Product

United States

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